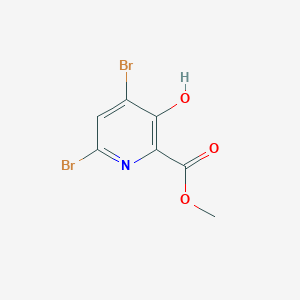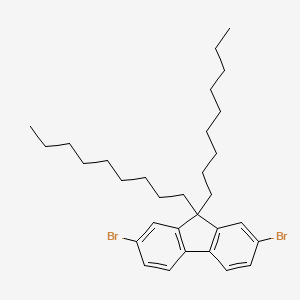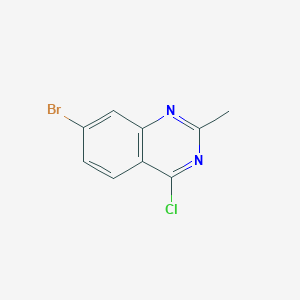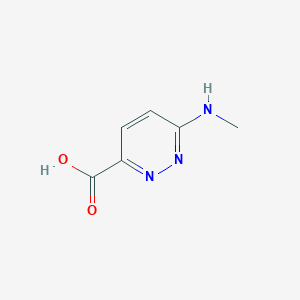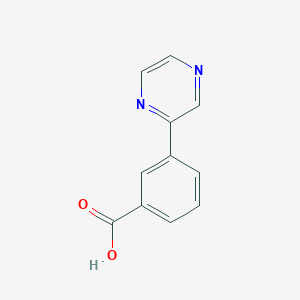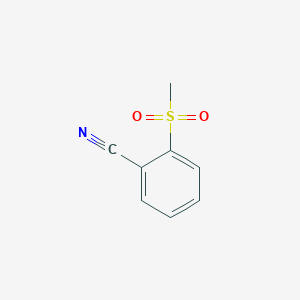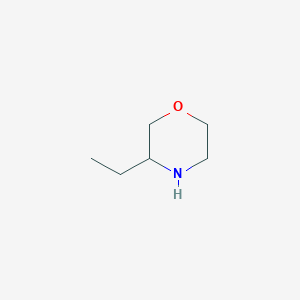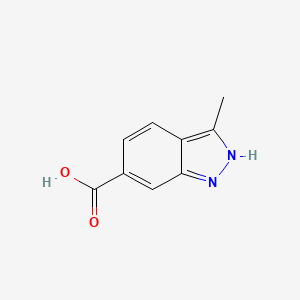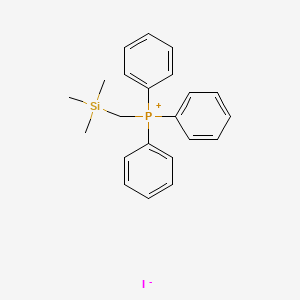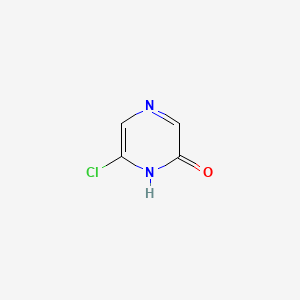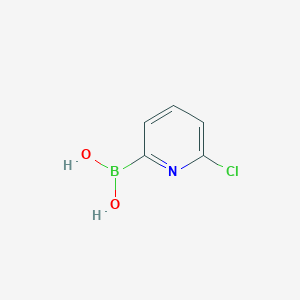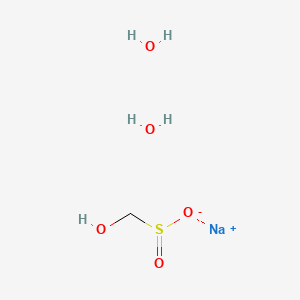
羟甲基磺酸钠二水合物
描述
Sodium hydroxymethanesulfinate dihydrate, also known as sodium formaldehydesulfoxylate, is a chemical compound with the molecular formula CH₃NaO₃S·2H₂O. It is commonly referred to as Rongalite. This compound is widely used in the dye industry and serves as a reducing agent in various chemical reactions .
科学研究应用
Sodium hydroxymethanesulfinate dihydrate has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium Hydroxymethanesulfinate Dihydrate is a versatile reagent that can be used for a wide range of organic transformations . It primarily targets organic compounds, particularly those that require reduction or debromination .
Mode of Action
The compound interacts with its targets through a reduction process. It serves as a source of SO 2-2 anion, which is used for the preparation of sulfones and sultines . It also facilitates the debromination of vicinal dibromoalkanes and the reductive dehalogenation of aldehydes and ketones .
Biochemical Pathways
Sodium Hydroxymethanesulfinate Dihydrate affects various biochemical pathways. It plays a crucial role in the preparation of sulfones and sultines, which are important components in many chemical reactions . The compound’s ability to facilitate the debromination of vicinal dibromoalkanes and the reductive dehalogenation of aldehydes and ketones also impacts several biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfinate dihydrate can be synthesized from sodium dithionite and formaldehyde. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2 \text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{SO}_3\text{Na} + \text{HO-CH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it easier to handle and less sensitive to oxygen .
Industrial Production Methods: In industrial settings, sodium hydroxymethanesulfinate dihydrate is produced in large quantities using the same reaction. The compound is then crystallized from water as the dihydrate form. It is stored in closed containers in cool places to prevent decomposition .
Types of Reactions:
Reduction: Sodium hydroxymethanesulfinate dihydrate is a versatile reducing agent.
Debromination: It can debrominate vicinal dibromoalkanes, converting them into alkenes.
Dehalogenation: It is used for the reductive dehalogenation of aldehydes and ketones.
Common Reagents and Conditions:
Reagents: Sodium dithionite, formaldehyde, water.
Major Products:
Alcohols: From the reduction of carbonyl compounds.
Alkenes: From the debromination of vicinal dibromoalkanes.
Dehalogenated compounds: From the reductive dehalogenation of aldehydes and ketones.
相似化合物的比较
Sodium hydroxymethanesulfinate dihydrate is unique due to its stability and versatility as a reducing agent. Similar compounds include:
Calcium hydroxymethanesulfinate:
Sodium formaldehydesulfoxylate hydrate: Another form of the compound with similar applications.
Sodium 2-mercaptoethanesulfonate: Used in similar reduction reactions but has different stability and solubility properties.
Sodium hydroxymethanesulfinate dihydrate stands out due to its ease of handling, stability in aqueous solutions, and wide range of applications in various fields.
属性
IUPAC Name |
hydroxymethanesulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O3S/c2-1-5(3)4/h2H,1H2,(H,3,4)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGKURINHGJRFN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3O3S- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
